3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine
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Overview
Description
3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole rings and their subsequent coupling with the pyridine ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mechanism of Action
The mechanism of action of 3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole rings can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the desired biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methylphenyl isocyanate: This compound shares the fluoro-methylphenyl moiety but differs in its functional groups and overall structure.
1-(3-fluorophenyl)-5-pyridin-3-yl-1H-1,2,3-triazole-4-carboxylic acid: This compound contains a pyridine ring and a fluorophenyl group, similar to the target compound, but has a triazole ring instead of oxadiazole rings.
Uniqueness
3-(5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its dual oxadiazole rings and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12FN5O2 |
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Molecular Weight |
337.31 g/mol |
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-5-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12FN5O2/c1-10-4-5-11(7-13(10)18)17-22-21-15(24-17)8-14-20-16(23-25-14)12-3-2-6-19-9-12/h2-7,9H,8H2,1H3 |
InChI Key |
YUOZTSWWHCZLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CN=CC=C4)F |
Origin of Product |
United States |
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